2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data for “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride”, I can’t provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that a compound like “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride” can undergo would depend on its specific structure. Amines, for example, can participate in a variety of reactions, including alkylation, acylation, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental testing. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Asymmetric Synthesis and Chemical Reactions
Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate : Utilizes a Strecker reaction with related amines for synthesizing key intermediates in producing clopidogrel, an antiplatelet drug (Sashikanth et al., 2013).
Benzyne Cyclisation and Amination Reactions : Investigates the cyclisation and amination of chlorophenyl compounds, highlighting the chemical behavior and potential applications in organic synthesis (Kessar et al., 1978).
Synthesis and Characterization of Complex Compounds
Formation of Schiff Bases and Metal Complexes : Discusses the reaction of chlorophenol with various amines to form Schiff bases and their complexes with metal ions, important for understanding coordination chemistry (Brianese et al., 1998).
Preparation and Antibacterial Properties : Describes the synthesis and characterization of novel heterocyclic compounds with chlorophenyl fragments, assessing their antibacterial activity, crucial for pharmaceutical research (Mehta, 2016).
Quantum Chemistry and Molecular Dynamics
Corrosion Inhibition Studies : Utilizes quantum chemical and molecular dynamics simulations to understand the efficiency of certain amine derivatives, including chlorophenyl compounds, in inhibiting corrosion, beneficial for materials science (Kaya et al., 2016).
Characterization of Amines : Involves the characterization of amines and derivatives for analytical applications, relevant for chemical analysis and quality control (Barman, 2014).
Safety And Hazards
Future Directions
The future directions for research on a compound like “2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride” would depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic uses .
properties
IUPAC Name |
2-(4-chlorophenyl)-2-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-10-5-3-9(4-6-10)11(7-13)8-1-2-8;/h3-6,8,11H,1-2,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVWEZVQHFBQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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